molecular formula C9H7BrFNO4 B2779413 Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate CAS No. 1706449-40-2

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Cat. No.: B2779413
CAS No.: 1706449-40-2
M. Wt: 292.06
InChI Key: AUCLJEKVQWLWOJ-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is an organic compound with a complex structure, featuring a bromine, fluorine, and nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate typically involves the esterification of 2-(5-bromo-2-fluoro-4-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 2-(5-bromo-2-fluoro-4-aminophenyl)acetate.

    Oxidation: Formation of 2-(5-bromo-2-fluoro-4-nitrophenyl)acetic acid.

Scientific Research Applications

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate exerts its effects depends on the specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro, bromo, and fluoro groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-5-fluoro-2-nitrobenzoate: Similar structure but with different substitution patterns on the phenyl ring.

    Methyl 2-bromo-5-nitrobenzoate: Lacks the fluorine atom, which can affect its chemical properties and reactivity.

    Methyl 2-(5-fluoro-2-nitrophenyl)acetate: Lacks the bromine atom, which can influence its reactivity in nucleophilic substitution reactions.

Uniqueness

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is unique due to the specific combination of bromine, fluorine, and nitro groups on the phenyl ring. This combination can impart distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity.

Properties

IUPAC Name

methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO4/c1-16-9(13)3-5-2-6(10)8(12(14)15)4-7(5)11/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCLJEKVQWLWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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